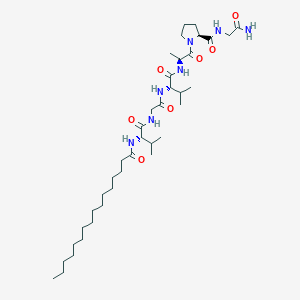

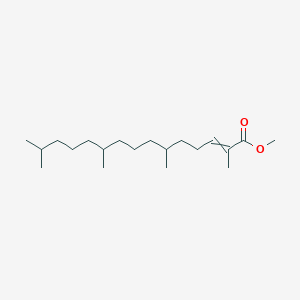

palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process begins with the attachment of the C-terminal amino acid to the resin, followed by the stepwise addition of protected amino acids. Each addition involves deprotection and coupling reactions, ensuring the correct sequence is formed. The final step involves the cleavage of the peptide from the resin and the removal of protecting groups .

Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. Automated peptide synthesizers are often used to increase efficiency and yield. The process is optimized to ensure high purity and consistency, which is crucial for its application in cosmetic products .

Análisis De Reacciones Químicas

Types of Reactions: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 primarily undergoes hydrolysis and enzymatic degradation in biological systems. It is relatively stable under physiological conditions but can be hydrolyzed by proteolytic enzymes.

Common Reagents and Conditions: The synthesis of this compound involves reagents such as protected amino acids, coupling agents (e.g., HBTU, DIC), and deprotecting agents (e.g., TFA). The reactions are typically carried out under mild conditions to prevent degradation of the peptide .

Major Products Formed: The major product formed from the synthesis is the desired peptide, this compound. By-products may include truncated peptides and peptides with incomplete deprotection, which are removed during purification .

Aplicaciones Científicas De Investigación

Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, this peptide is used as a model compound to study peptide synthesis and peptide-based drug design. Its stability and well-defined structure make it an ideal candidate for various analytical techniques .

Biology: In biology, this compound is used to study cell signaling and extracellular matrix interactions. It has been shown to stimulate fibroblast activity, leading to increased collagen and elastin production .

Medicine: In medicine, this peptide is explored for its potential therapeutic applications in wound healing and tissue regeneration. Its ability to promote collagen synthesis makes it a promising candidate for treating skin injuries and improving skin elasticity .

Industry: In the cosmetic industry, this compound is a key ingredient in anti-aging products. It is incorporated into creams, serums, and lotions to improve skin firmness and reduce the appearance of wrinkles .

Mecanismo De Acción

Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 exerts its effects by mimicking the activity of natural peptides involved in skin repair and regeneration. It binds to specific receptors on fibroblasts, stimulating the production of collagen, elastin, and other extracellular matrix components. This leads to improved skin elasticity, firmness, and overall appearance .

Comparación Con Compuestos Similares

Similar Compounds:

- Palmitoyl pentapeptide-4

- Palmitoyl tripeptide-38

- Acetyl hexapeptide-8

Uniqueness: Palmitoyl-Val-Gly-Val-Ala-Pro-Gly-NH2 is unique due to its specific amino acid sequence, which closely resembles the natural peptides found in the skin. This allows it to effectively stimulate collagen and elastin production, making it highly effective in anti-aging applications .

Propiedades

Número CAS |

478798-23-1 |

|---|---|

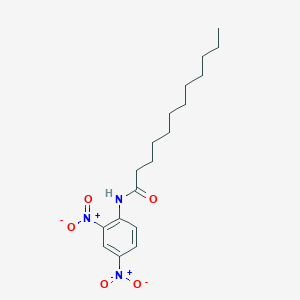

Fórmula molecular |

C38H69N7O7 |

Peso molecular |

736.0 g/mol |

Nombre IUPAC |

(2S)-N-(2-amino-2-oxoethyl)-1-[(2S)-2-[[(2S)-2-[[2-[[(2S)-2-(hexadecanoylamino)-3-methylbutanoyl]amino]acetyl]amino]-3-methylbutanoyl]amino]propanoyl]pyrrolidine-2-carboxamide |

InChI |

InChI=1S/C38H69N7O7/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-22-31(47)43-33(26(2)3)36(50)41-25-32(48)44-34(27(4)5)37(51)42-28(6)38(52)45-23-20-21-29(45)35(49)40-24-30(39)46/h26-29,33-34H,7-25H2,1-6H3,(H2,39,46)(H,40,49)(H,41,50)(H,42,51)(H,43,47)(H,44,48)/t28-,29-,33-,34-/m0/s1 |

Clave InChI |

RJUKYQOYTCDLNN-DTBJPNGVSA-N |

SMILES isomérico |

CCCCCCCCCCCCCCCC(=O)N[C@@H](C(C)C)C(=O)NCC(=O)N[C@@H](C(C)C)C(=O)N[C@@H](C)C(=O)N1CCC[C@H]1C(=O)NCC(=O)N |

SMILES canónico |

CCCCCCCCCCCCCCCC(=O)NC(C(C)C)C(=O)NCC(=O)NC(C(C)C)C(=O)NC(C)C(=O)N1CCCC1C(=O)NCC(=O)N |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Azetidine, 2-hexyl-1-[(4-methylphenyl)sulfonyl]-3-phenyl-, (2R,3S)-](/img/structure/B14230409.png)

![4-[7-(Benzoyloxy)-4-(bromomethyl)-2-oxo-2H-1-benzopyran-3-yl]-1,3-phenylene dibenzoate](/img/structure/B14230450.png)